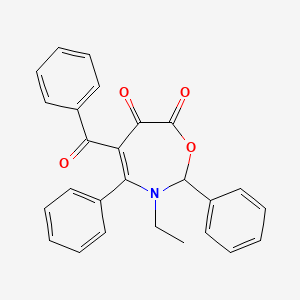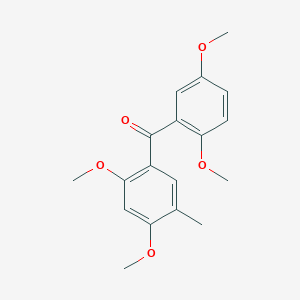
(2,4-Dimethoxy-5-methylphenyl)(2,5-dimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethoxy-5-methylphenyl)(2,5-dimethoxyphenyl)methanone is an organic compound with a complex structure that includes multiple methoxy groups and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethoxy-5-methylphenyl)(2,5-dimethoxyphenyl)methanone typically involves the reaction of 2,4-dimethoxy-5-methylbenzaldehyde with 2,5-dimethoxybenzaldehyde under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For example, a common method involves the use of a Friedel-Crafts acylation reaction, where an acid chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .
化学反应分析
Types of Reactions
(2,4-Dimethoxy-5-methylphenyl)(2,5-dimethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学研究应用
(2,4-Dimethoxy-5-methylphenyl)(2,5-dimethoxyphenyl)methanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential therapeutic effects or use as a pharmacological tool.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes
作用机制
The mechanism of action of (2,4-Dimethoxy-5-methylphenyl)(2,5-dimethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biochemical responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
(2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone: Similar in structure but with different substitution patterns.
2,5-Dimethoxy-4-methylamphetamine: A related compound with similar methoxy groups but different overall structure and properties.
Uniqueness
(2,4-Dimethoxy-5-methylphenyl)(2,5-dimethoxyphenyl)methanone is unique due to its specific arrangement of methoxy groups and the presence of a ketone functional group.
属性
CAS 编号 |
61234-71-7 |
|---|---|
分子式 |
C18H20O5 |
分子量 |
316.3 g/mol |
IUPAC 名称 |
(2,4-dimethoxy-5-methylphenyl)-(2,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H20O5/c1-11-8-13(17(23-5)10-16(11)22-4)18(19)14-9-12(20-2)6-7-15(14)21-3/h6-10H,1-5H3 |
InChI 键 |
NPNWJBPAQOJROZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1OC)OC)C(=O)C2=C(C=CC(=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


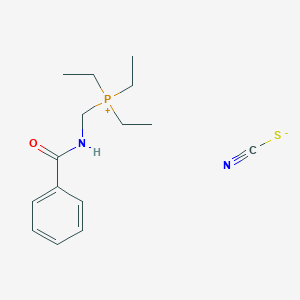
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)
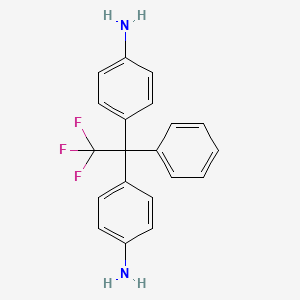
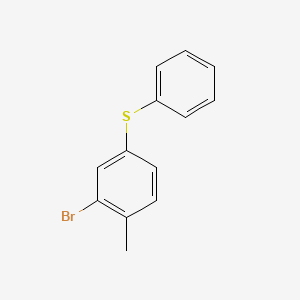
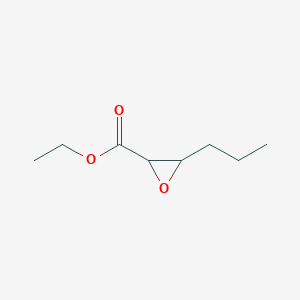
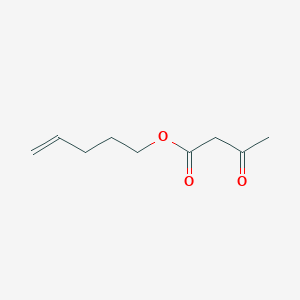
![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
![N-Propyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14589405.png)
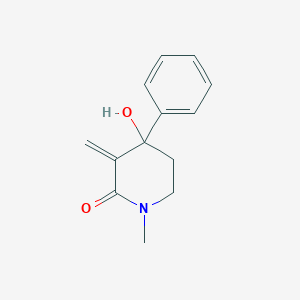
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[5-(1-benzofuran-2-yl)-1,3,4-oxadiazole]](/img/structure/B14589414.png)
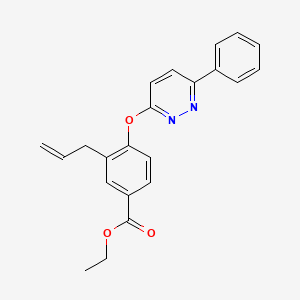
![1-(Octadecyloxy)-3-[(trimethylsilyl)oxy]propan-2-YL decanoate](/img/structure/B14589429.png)
